Mecarbinate (CAS 15574-49-9): A Physicochemical and Mechanistic Overview
Mecarbinate (CAS 15574-49-9): A Physicochemical and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecarbinate, with the CAS registry number 15574-49-9, is an indole derivative recognized for its role as a key intermediate in the synthesis of the broad-spectrum antiviral drug Arbidol (Umifenovir).[1][2][3] Understanding the physicochemical properties of mecarbinate is crucial for its synthesis, formulation, and potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of mecarbinate, details on relevant experimental protocols for their determination, and an illustrative representation of the proposed mechanism of action for its antiviral-related activities.
Physicochemical Properties
A summary of the key physicochemical properties of mecarbinate is presented in the table below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅NO₃ | [4] |
| Molecular Weight | 233.26 g/mol | [4][5] |
| Physical State | Solid, off-white crystalline powder | [1] |
| Melting Point | 207-208 °C (in Acetone)[1], 210-215 °C[5], 210.0 to 214.0 °C | Multiple sources report a range, indicating potential variability based on purity and experimental conditions. |
| Boiling Point (Predicted) | 399.8 ± 37.0 °C | [1] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [1] |
| Solubility | DMSO: 47 mg/mL (201.49 mM)[3]Water: Insoluble[3]Ethanol: Insoluble[3] | |
| pKa (Predicted) | 9.26 ± 0.40 | This value suggests mecarbinate is a weak acid. |
| XLogP3 | 2.3 | [1] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic compounds like mecarbinate.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.[6]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry mecarbinate is packed into a thin-walled capillary tube, sealed at one end.[7]
-
Apparatus: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus.[8]
-
Heating: The sample is heated slowly and uniformly, typically at a rate of 1-2°C per minute near the expected melting point.[8]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range represents the melting point of the substance.[6][9]
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of Mecarbinate.
Solubility Determination
Solubility is a fundamental property that influences a compound's absorption, distribution, and formulation.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of mecarbinate is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of mecarbinate in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10]
pKa Determination
The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is crucial for understanding its ionization state at different pH values.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of mecarbinate is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low aqueous solubility.[11]
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.[12]
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[11]
-
Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point.[11]
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other and allowed to separate.[13]
-
Partitioning: A known amount of mecarbinate is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then mixed and agitated to allow the compound to partition between them until equilibrium is reached.[14]
-
Phase Separation: The octanol and aqueous layers are separated by centrifugation.
-
Concentration Measurement: The concentration of mecarbinate in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).[13]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[14]
Mechanism of Action: Inhibition of Viral Entry
Mecarbinate is a precursor to Arbidol, a broad-spectrum antiviral agent known to inhibit the entry of various enveloped viruses, including influenza and hepatitis C virus (HCV).[15][16][17] The primary mechanism of action of Arbidol involves the inhibition of membrane fusion between the viral envelope and the host cell membrane.[15][16][17][18] This prevents the release of the viral genome into the cytoplasm, thereby halting the infection at an early stage.
The following diagram illustrates the proposed mechanism of viral entry inhibition by Arbidol, the derivative of mecarbinate.
Signaling Pathway for Viral Entry Inhibition
Caption: Proposed mechanism of viral entry inhibition by Arbidol.
This mechanism involves several key steps:
-
Attachment: The virus attaches to the host cell surface via interactions between its envelope glycoproteins and specific host cell receptors.[19]
-
Endocytosis: The virus-receptor complex is internalized into the host cell within an endosome.[19]
-
pH-Dependent Conformational Change: The acidic environment of the endosome triggers a conformational change in the viral glycoproteins.[17]
-
Membrane Fusion: This conformational change exposes a fusion peptide, which inserts into the endosomal membrane, leading to the fusion of the viral and endosomal membranes.[20]
-
Genome Release: The fusion event creates a pore through which the viral genetic material is released into the host cell's cytoplasm, initiating viral replication.
Arbidol is thought to interfere with steps 3 and 4 by binding to the viral glycoproteins and stabilizing them in their pre-fusion conformation, thus preventing the necessary conformational changes and subsequent membrane fusion.[16][17] This action effectively blocks the virus from entering the host cell and establishing an infection.
Conclusion
Mecarbinate is a valuable chemical intermediate with well-defined, albeit with some variability in reported values, physicochemical properties. A thorough understanding of these properties, coupled with standardized experimental protocols for their determination, is essential for its efficient use in research and development. Furthermore, its role as a precursor to the potent antiviral agent Arbidol highlights the importance of its chemical characteristics in the synthesis of pharmacologically active molecules that target critical viral processes such as membrane fusion. This guide provides a foundational understanding for professionals engaged in the study and application of mecarbinate.
References
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- 2. Mecarbinate | 15574-49-9 [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
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- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. pennwest.edu [pennwest.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. agilent.com [agilent.com]
- 14. acdlabs.com [acdlabs.com]
- 15. What is Arbidol Hydrochloride used for? [synapse.patsnap.com]
- 16. What is the mechanism of Arbidol Hydrochloride? [synapse.patsnap.com]
- 17. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Arbidol [chemeurope.com]
- 19. Hepatitis C virus entry: molecular mechanisms and targets for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biochemical mechanism of hepatitis C virus inhibition by the broad-spectrum antiviral arbidol - PMC [pmc.ncbi.nlm.nih.gov]
